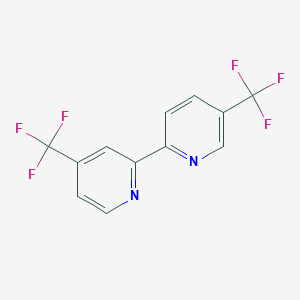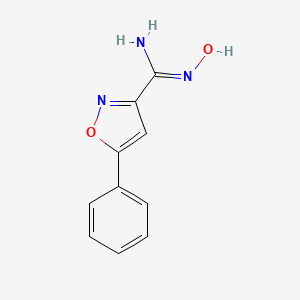
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which serves as the core structure.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Coordination Reactions: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coordination Complex Formation: Transition metal salts such as palladium chloride or platinum chloride are used, and the reactions are conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: The formation of metal-bipyridine complexes, which have applications in catalysis and materials science.
Scientific Research Applications
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: Its coordination complexes are explored for use in industrial catalysis processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism by which 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine exerts its effects is primarily through its role as a ligand in coordination chemistry. The trifluoromethyl groups enhance the electron-withdrawing properties of the bipyridine core, making it an effective ligand for stabilizing transition metal complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A similar compound with trifluoromethyl groups at different positions.
6,6’-Bis(trifluoromethyl)-2,2’-bipyridine: Another variant with trifluoromethyl groups at the 6,6’ positions.
Uniqueness
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its electronic properties and reactivity. This positioning enhances its ability to form stable coordination complexes with transition metals, making it particularly valuable in catalysis and materials science applications.
Properties
Molecular Formula |
C12H6F6N2 |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChI Key |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
